molecular formula C16H16Cl3N3O3S B11982082 3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Katalognummer: B11982082
Molekulargewicht: 436.7 g/mol
InChI-Schlüssel: TXERAAAMMMMLNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group, a sulfonamide group, and a trichloroethyl group, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, reduced trichloroethyl derivatives, and substituted anilino compounds .

Wissenschaftliche Forschungsanwendungen

N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRIBROMOETHYL)BENZAMIDE: Similar structure but with bromine atoms instead of chlorine.

    N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRIFLUOROETHYL)BENZAMIDE: Contains fluorine atoms, leading to different chemical properties.

Uniqueness

N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE is unique due to its trichloroethyl group, which imparts distinct reactivity and stability compared to its brominated and fluorinated counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C16H16Cl3N3O3S

Molekulargewicht

436.7 g/mol

IUPAC-Name

3-methyl-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C16H16Cl3N3O3S/c1-10-3-2-4-11(9-10)14(23)22-15(16(17,18)19)21-12-5-7-13(8-6-12)26(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25)

InChI-Schlüssel

TXERAAAMMMMLNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.